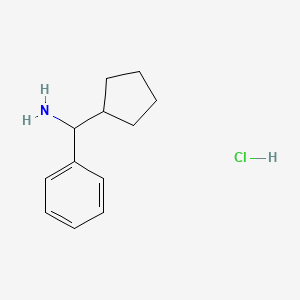

Cyclopentyl(phenyl)methanamine hydrochloride

Description

Cyclopentyl(phenyl)methanamine hydrochloride is a secondary amine hydrochloride featuring a cyclopentyl group and a phenyl group attached to a central methanamine backbone. The compound’s stereochemistry may vary, as seen in enantiomeric forms of structurally similar cyclobutyl derivatives (e.g., (R)- and (S)-cyclobutyl(phenyl)methanamine hydrochloride, CAS 1956435-19-0 and 1202478-42-9) .

Synthesis pathways for related compounds involve Grignard reactions (e.g., coupling bromocyclopentane with benzonitrile) followed by reduction and functionalization steps, as demonstrated in the synthesis of α-cyclopentylphenylmethoxyalkylamines . While direct pharmacological data for the target compound is absent, structurally similar amines exhibit diverse bioactivities, including anticholinergic effects and opioid receptor interactions .

Properties

IUPAC Name |

cyclopentyl(phenyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.ClH/c13-12(11-8-4-5-9-11)10-6-2-1-3-7-10;/h1-3,6-7,11-12H,4-5,8-9,13H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWNLQCUCZDOTEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(C2=CC=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24260-05-7 | |

| Record name | cyclopentyl(phenyl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of Cyclopentyl(phenyl)methanamine hydrochloride involves several steps. One common method includes the reaction of cyclopentyl bromide with phenylmethanamine in the presence of a base to form the intermediate cyclopentyl(phenyl)methanamine. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt . Industrial production methods often involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Cyclopentyl(phenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Scientific Research Applications

Chemistry

Cyclopentyl(phenyl)methanamine hydrochloride serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

- Synthesis of Complex Molecules : It is utilized in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals .

- Reactivity : The compound can undergo oxidation to form ketones or aldehydes, reduction to yield different amine derivatives, and nucleophilic substitution reactions .

Research indicates that this compound may interact with biological systems, suggesting potential therapeutic applications:

- Neurotransmitter Interaction : Preliminary studies suggest that this compound could interact with neurotransmitter systems, indicating possible applications in treating neurological disorders .

- Pharmacological Studies : Ongoing research aims to elucidate its mechanisms of action and therapeutic potential, particularly as a lead compound for developing new antidepressants or cognitive enhancers .

Pharmaceutical Development

The compound is being investigated for its role as a precursor in synthesizing pharmaceutical compounds. Its unique structural characteristics make it a candidate for developing drugs targeting specific biological pathways .

Industrial Applications

In addition to its research applications, this compound is used in developing specialty chemicals and materials. Its properties make it valuable for creating novel compounds with specific functionalities .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Synthesis of Antidepressants | Identified as a promising lead compound for new antidepressants due to its interaction with serotonin receptors. |

| Study 2 | Chemical Reactivity | Demonstrated versatility in chemical reactions, enhancing its utility in organic synthesis. |

| Study 3 | Biological Activity | Showed potential neuroprotective effects in preliminary animal models, warranting further investigation. |

These findings illustrate the compound's multifaceted applications across various fields.

Mechanism of Action

The mechanism of action of Cyclopentyl(phenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group allows it to form hydrogen bonds and ionic interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional distinctions between cyclopentyl(phenyl)methanamine hydrochloride and analogous compounds:

Table 1: Comparative Analysis of Cycloalkyl-Phenyl Methanamine Derivatives

Key Comparisons:

Structural Variations :

- Cycloalkyl Group Size : The target compound’s cyclopentyl group (5-membered ring) confers greater steric bulk compared to cyclopropyl (3-membered) and cyclobutyl (4-membered) analogs. This impacts receptor binding kinetics and metabolic stability .

- Substituent Diversity : Fluorinated or trifluoromethylphenyl groups (e.g., in ) enhance lipophilicity and bioavailability compared to unsubstituted phenyl groups.

Synthetic Routes :

- Cyclopentyl derivatives often utilize Grignard reactions or reductive amination (e.g., lithium aluminum hydride reduction of ketones) .

- Enantioselective synthesis is critical for chiral variants, as seen in (S)- and (R)-cyclobutyl(phenyl)methanamine hydrochloride .

Opioid Activity: Cyclopentyl Fentanyl hydrochloride binds to μ-opioid receptors, highlighting the role of cycloalkyl groups in modulating receptor specificity .

Physicochemical Properties :

- Molecular weight and ClogP values increase with larger cycloalkyl groups (e.g., cyclopentyl vs. cyclopropyl), influencing blood-brain barrier permeability .

Biological Activity

Cyclopentyl(phenyl)methanamine hydrochloride, a chiral compound with the molecular formula and a molecular weight of 211.73 g/mol, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological mechanisms, therapeutic implications, and relevant studies.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, such as receptors and enzymes. The compound may function as either an agonist or antagonist, thereby modulating biochemical pathways that influence physiological responses. Detailed studies are necessary for elucidating the specific mechanisms involved.

Key Mechanisms:

- Agonistic or Antagonistic Effects : The compound's ability to activate or inhibit receptor activity can lead to significant changes in neurotransmission and metabolic pathways.

- Interaction with Neurotransmitter Systems : Research suggests potential modulation of serotonin and norepinephrine levels, indicating possible antidepressant-like effects and cognitive enhancement properties.

Biological Activity

Research has indicated several biological activities associated with this compound:

- Antidepressant-like Effects : The compound has shown potential in modulating neurotransmitter levels, which may contribute to its antidepressant-like properties.

- Cognitive Enhancement : Preliminary studies suggest that it may improve memory and cognitive functions, although more rigorous testing is required to substantiate these claims.

- Enzyme Interactions : It has been studied for its role as a racemase inhibitor, influencing metabolic pathways by altering the stereochemistry of substrates in enzymatic reactions.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other compounds but exhibits unique properties due to its specific functional groups. Below is a comparison table highlighting its characteristics against similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Cyclopentyl(phenyl)methanamine HCl | Cyclopentyl group + phenyl group | Potential antidepressant effects and cognitive enhancement |

| Phenylmethanamine | Lacks cyclopentyl group | No significant biological activity noted |

| Cyclopentylamine | Contains cyclopentyl group but no phenyl group | Limited pharmacological relevance |

Case Studies and Research Findings

- Pharmacological Studies : Research has highlighted the compound's potential in treating mood disorders through modulation of neurotransmitter systems. In vitro studies have demonstrated its ability to influence serotonin receptors, suggesting a pathway for antidepressant activity.

- Animal Models : Experimental studies using rodent models have shown that administration of this compound can lead to observable behavioral changes consistent with cognitive enhancement and mood elevation.

- Synthesis and Derivatives : The synthesis of this compound allows for the creation of various derivatives, enhancing its applicability in pharmacological research. Different synthetic routes can yield compounds with modified biological activities, broadening the scope of potential therapeutic uses.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Cyclopentyl(phenyl)methanamine hydrochloride, and how can reaction efficiency be monitored?

- Methodological Answer : The compound can be synthesized via reductive amination of cyclopentyl(phenyl)ketone using sodium cyanoborohydride or via nucleophilic substitution of cyclopentyl halides with phenylmethanamine precursors. Reaction efficiency is typically monitored using thin-layer chromatography (TLC) and in situ Fourier-transform infrared spectroscopy (FTIR) to track functional group transformations. Post-synthesis, purification via recrystallization or column chromatography is recommended. For click chemistry applications (e.g., tetrazine ligation), analogous protocols for phenylmethanamine derivatives can be adapted .

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm structural integrity by resolving cyclopentyl and phenyl proton environments (e.g., δ 1.5–2.5 ppm for cyclopentyl protons) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% threshold). Gradient elution (acetonitrile/water + 0.1% TFA) is effective for resolving polar impurities .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] for CHN·HCl: calculated 210.12, observed 210.11) .

Q. What are the safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of fine powders .

- Storage : Store in airtight containers at −20°C under inert gas (argon) to prevent hygroscopic degradation. Stability studies indicate no significant decomposition for 6 months under these conditions .

- Spill Management : Neutralize spills with activated carbon and dispose of as hazardous waste per OSHA guidelines .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield while minimizing by-products?

- Methodological Answer :

- Catalyst Screening : Test palladium or nickel catalysts for reductive amination to reduce side products like N-alkylated impurities.

- Temperature Control : Maintain reactions at 0–5°C during exothermic steps to suppress cyclopentyl ring-opening side reactions .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of amine intermediates. Post-reaction quenching with ice-cold water precipitates the hydrochloride salt selectively .

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., melting point, solubility) across studies?

- Methodological Answer :

- Cross-Validation : Replicate experiments using standardized conditions (e.g., DSC for melting point determination at 5°C/min heating rate).

- Solubility Profiling : Use shake-flask method in buffers (pH 1–7.4) to resolve inconsistencies. For example, solubility in PBS (pH 7.4) is typically <1 mg/mL due to the hydrochloride salt’s ionic nature .

- Purity Reassessment : Contradictions may arise from residual solvents (e.g., DMSO in ); use Karl Fischer titration to quantify water content .

Q. What strategies are employed to assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks and analyze degradation via HPLC. This compound shows <5% degradation at pH 4–6 but hydrolyzes rapidly at pH >8 .

- Light Exposure Studies : UV-vis spectroscopy (200–400 nm) monitors photodegradation; amber glass vials are recommended for long-term storage .

Q. What in vitro models are suitable for preliminary pharmacological activity studies?

- Methodological Answer :

- Receptor Binding Assays : Use radioligand displacement assays (e.g., -labeled ligands for serotonin or dopamine receptors) to evaluate affinity. Structural analogs in suggest potential CNS activity .

- Cell Viability Assays : Treat neuronal cell lines (e.g., SH-SY5Y) with 1–100 μM compound and assess cytotoxicity via MTT assay. IC values >50 μM indicate low acute toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.